![molecular formula C16H21N3O B15164543 Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- CAS No. 190430-96-7](/img/structure/B15164543.png)
Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- is a heterocyclic compound that belongs to the class of quinoxalines. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a pyridoquinoxaline core with ethoxy and trimethyl substitutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable diketone in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- on a large scale.
化学反应分析
Types of Reactions
Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The ethoxy and trimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines.
科学研究应用
Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the binding pocket of the target enzyme, making it an effective inhibitor.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with similar biological activities.
Quinoxaline: The parent compound with a simpler structure but similar reactivity.
Pyrido[3,4-b]pyrazine: A related compound with different substitution patterns.
Uniqueness
Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy and trimethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
190430-96-7 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC 名称 |
10-ethoxy-2,3,8-trimethyl-7,8,9,10-tetrahydropyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C16H21N3O/c1-5-20-14-8-9(2)17-12-6-7-13-16(15(12)14)19-11(4)10(3)18-13/h6-7,9,14,17H,5,8H2,1-4H3 |
InChI 键 |
XPXQRGCIUMKKPH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(NC2=C1C3=NC(=C(N=C3C=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


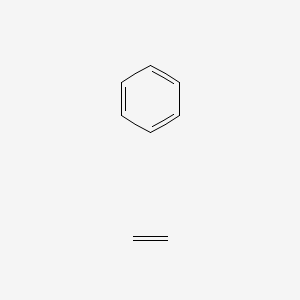
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
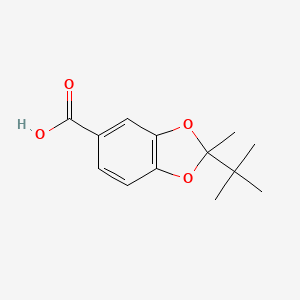

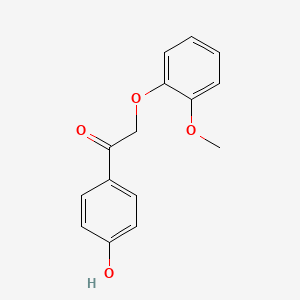
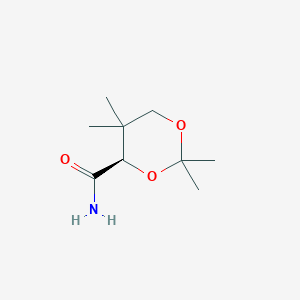
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
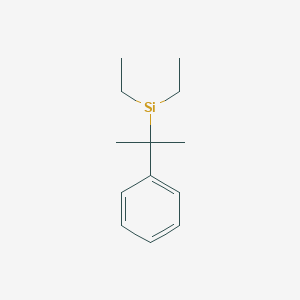
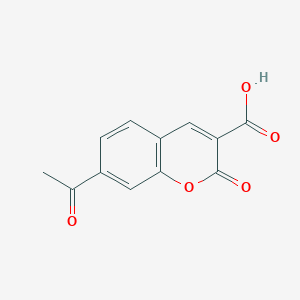

![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

